(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an azetidine ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The dihydrobenzo[d][1,4]dioxin group is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability . Synthetic routes for analogous compounds often involve coupling reactions between activated carbonyl intermediates and heterocyclic amines, as seen in ’s thiazole derivatives .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSNTVZYVOXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The structure of the compound can be broken down into several key components:
- Dihydrobenzo[b][1,4]dioxin ring : Known for its role in various biological activities.
- Oxadiazole moiety : Often associated with anti-cancer properties.
- Azetidine ring : Contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets through:
- Inhibition or activation of enzymatic functions.
- Allosteric regulation , where the binding of the compound induces a conformational change in the target protein.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:
- A study demonstrated that oxadiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 1.5 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression. For example:
- It was found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The most potent derivatives showed HDAC inhibition with IC50 values as low as 8.2 nM .
Case Studies
- Cytotoxicity Evaluation :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Dihydrobenzo[b][1,4]dioxin Moieties
- Compound 17g (): Structure: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) linked to a bicyclo[2.2.1]heptane-substituted thiazole. Key Differences: Replaces the azetidine-oxadiazole-thiophene group with a bicyclic thiazole.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one ():
- Structure: Triazolone core with nitrothiazole and dioxin substituents.
- Key Differences: Nitrothiazole and triazolone groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene-oxadiazole in the target compound.
- Implications: Nitro groups may improve solubility but increase metabolic susceptibility .
Azetidine and Heterocyclic Derivatives
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (): Structure: Pyrazole-thiophene ester. Key Differences: Ester group vs. oxadiazole; pyrazole vs. azetidine. Implications: Esters are prone to hydrolysis, whereas oxadiazoles enhance stability .
Thiophene-Containing Analogues
- Zygocaperoside ():
- Structure: Natural product with glycoside and triterpene groups.
- Key Differences: Lacks synthetic heterocycles but shares a thiophene-like sulfur heterocycle.
- Implications: Highlights the pharmacological versatility of sulfur-containing motifs, though natural products often face scalability challenges .
Research Findings and Structure-Activity Relationships (SAR)
- Azetidine vs.
- Oxadiazole as a Bioisostere : The 1,2,4-oxadiazole group may serve as a bioisostere for carboxylate esters (e.g., in ’s 7b), offering superior metabolic stability .
- Thiophene Positioning : The thiophene in the target’s oxadiazole ring may enhance π-stacking in hydrophobic binding pockets compared to ’s bicyclic thiazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
